1-benzyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
1-Benzyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one is a synthetic small molecule featuring a hybrid structure of indole and thiazole pharmacophores. The indol-2-one core is substituted at the 1-position with a benzyl group and at the 3-position with a 4-morpholinyl-4-oxothiazolylidene moiety. The morpholine group enhances solubility due to its polarity, while the benzyl substituent may influence lipophilicity and target binding.
Properties
IUPAC Name |
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-20-19(29-22(23-20)24-10-12-28-13-11-24)18-16-8-4-5-9-17(16)25(21(18)27)14-15-6-2-1-3-7-15/h1-9H,10-14H2/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBUEOBNKAMKQW-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one (commonly referred to as a thiazole derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological activity, focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 484.4 g/mol . The structure features a complex arrangement that includes an indole moiety, a thiazole ring, and a morpholine substituent, which are crucial for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cellular membranes.
2. Anticancer Properties
Thiazole-based compounds have been investigated for their anticancer potential. In vitro studies have indicated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, some related compounds have demonstrated COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM .
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship study highlighted that modifications in the thiazole and indole moieties significantly affect the biological activity of these compounds. For example:
| Modification | Biological Activity | Reference |
|---|---|---|
| Morpholine substitution | Enhanced anti-inflammatory effects | |
| Bromine at position 5 | Increased antimicrobial potency |
Case Studies
- Anticancer Study : A study involving derivatives of this compound showed promising results against breast cancer cell lines (MCF-7). The derivatives were found to inhibit cell proliferation with IC50 values below 10 μM , suggesting strong anticancer potential.
- Antibacterial Activity : In another study, compounds similar to this thiazole derivative were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 5 μg/mL , indicating significant antibacterial activity.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- 1-(4-Methylbenzyl)-3-[2-(4-Morpholinyl)-4-Oxo-1,3-Thiazol-5(4H)-Ylidene]-1,3-Dihydro-2H-Indol-2-One (): Structural Difference: The benzyl group is substituted with a methyl group at the para position. Molecular Formula: C23H21N3O3S; Molecular Weight: 419.499 g/mol.
1-Allyl-3-[2-(4-Morpholinyl)-4-Oxo-1,3-Thiazol-5(4H)-Ylidene]-1,3-Dihydro-2H-Indol-2-One () :
Variations in the Thiazole Substituent
(3Z)-3-(4-Oxo-2-(1-Piperidinyl)-1,3-Thiazol-5(4H)-Ylidene)-1,3-Dihydro-2H-Indol-2-One () :
- BCPOT (): Structural Difference: Incorporates a pyrazolyl-chlorophenyl substituent instead of morpholinyl-thiazolone. Demonstrated anticancer activity against breast cancer via molecular docking.
Pharmacological Activity Comparison
- Antimicrobial Activity : Analogs with halogenated benzyl groups (e.g., 1-(2,4-dichlorobenzyl)) exhibit broad-spectrum antimicrobial effects, as seen in FT-IR and molecular docking studies.
- Anticancer Potential: BCPOT’s pyrazolyl-chlorophenyl substituent shows strong binding to breast cancer targets (e.g., HER2) in computational models.
Physicochemical and Computational Insights
- Solubility : Morpholine-containing derivatives (e.g., ) are predicted to have higher aqueous solubility than piperidine analogs due to morpholine’s oxygen atom facilitating hydrogen bonding.
- LogP Values :
- Molecular Docking : BCPOT’s chlorophenyl group forms stable halogen bonds with protein residues, a feature absent in morpholinyl derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
